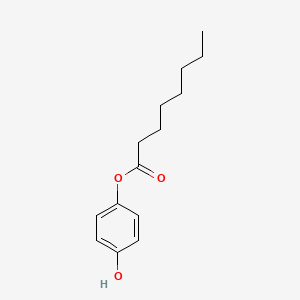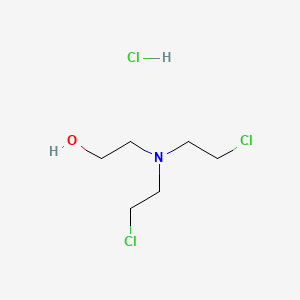
1,1-Cyclohexanedicarbonitrile
概要
説明
1,1-Cyclohexanedicarbonitrile is an organic compound with the molecular formula C8H10N2 It is a derivative of cyclohexane, where two nitrile groups are attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions
1,1-Cyclohexanedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired dicarbonitrile compound .
Another method involves the use of cyclohexyl bromide and sodium cyanide in a substitution reaction. This method requires careful control of reaction conditions to avoid side reactions and achieve high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Green chemistry approaches, such as one-pot synthesis, are also being explored to improve the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
1,1-Cyclohexanedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanedicarboxylic acid.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Cyclohexanedicarboxylic acid.
Reduction: Cyclohexanediamine.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
科学的研究の応用
1,1-Cyclohexanedicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 1,1-Cyclohexanedicarbonitrile depends on its specific application. In chemical reactions, the nitrile groups act as electrophiles, facilitating nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the compound’s structure and the context of its use .
類似化合物との比較
Similar Compounds
Cyclohexanecarbonitrile: A similar compound with only one nitrile group attached to the cyclohexane ring.
1,4-Cyclohexanedicarbonitrile: Another dicarbonitrile derivative with nitrile groups attached to different carbon atoms on the ring.
Cyclohexanedicarboxylic acid: The oxidized form of 1,1-Cyclohexanedicarbonitrile.
Uniqueness
This compound is unique due to the positioning of its nitrile groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other cyclohexane derivatives and contributes to its specific applications in synthesis and materials science .
特性
IUPAC Name |
cyclohexane-1,1-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-6-8(7-10)4-2-1-3-5-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEXDXWNPYTTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337761 | |
| Record name | 1,1-Cyclohexanedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5222-53-7 | |
| Record name | 1,1-Cyclohexanedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes to 1,1-Cyclohexanedicarbonitrile derivatives?
A: Several synthetic approaches have been explored for this compound derivatives. One common method is the base-catalyzed Michael addition of malononitrile to α,β-unsaturated ketones. [, , ]. This reaction can lead to the formation of various derivatives, including 2,4,6-triaryl-3-aroyl-4-hydroxy-1,1-cyclohexanedicarbonitriles [] and 4-oxo-2,6-diaryl-cyclohexane-1,1-dicarbonitriles []. The reaction conditions, such as the choice of base and solvent, can significantly influence the product yield and selectivity.
Q2: Can this compound derivatives be used as building blocks for other heterocyclic compounds?
A: Yes, research indicates that this compound derivatives can be utilized as precursors for synthesizing other heterocyclic compounds. For instance, under specific basic conditions, 4-hydroxy-1,1-cyclohexanedicarbonitrile can undergo transformations to yield 3-pyridinecarbonitriles []. This example highlights the potential of these derivatives in synthetic chemistry for constructing diverse molecular scaffolds.
Q3: What spectroscopic techniques are commonly employed for characterizing this compound derivatives?
A: Characterization of this compound derivatives commonly involves techniques like Infrared (IR) spectroscopy, 1H-NMR, and 13C-NMR spectroscopy. []. IR spectroscopy helps identify functional groups present in the molecule, while 1H-NMR and 13C-NMR provide detailed insights into the compound's structure by analyzing the magnetic properties of hydrogen and carbon atoms, respectively. These spectroscopic methods are crucial for confirming the identity and purity of synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[(2-methylundecylidene)amino]-, methyl ester](/img/structure/B1606429.png)
![2,2'-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL](/img/structure/B1606433.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)











